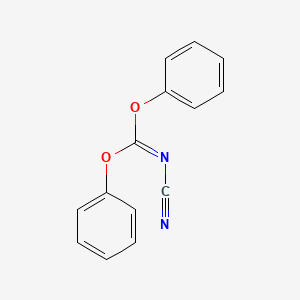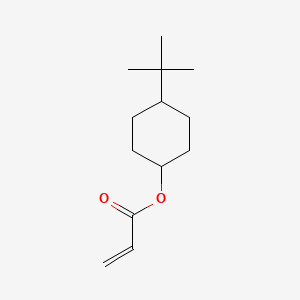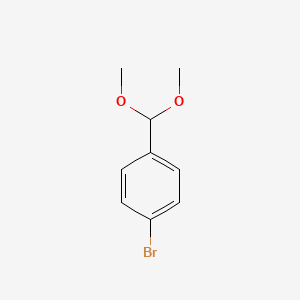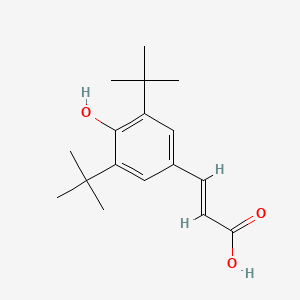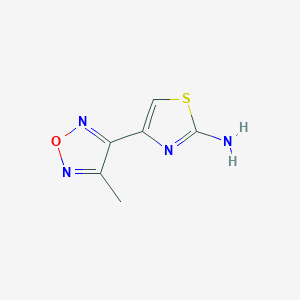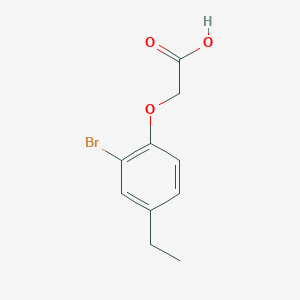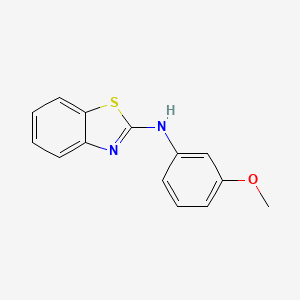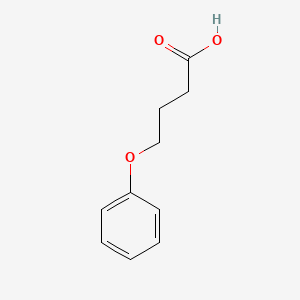
4-苯氧基丁酸
描述
4-Phenoxybutyric acid is a compound with the molecular weight of 180.2 . It is a pale white solid and is known to benefit homeostasis of endoplasmic reticulum and protein synthesis .
Synthesis Analysis
The traditional preparation of 4-Phenoxybutyric acid takes tetrahydrofuran as a raw material. It prepares 4-Phenoxybutyric acid through ring opening, Fredel-Crafts alkylation, halogenation, condensation, and hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Phenoxybutyric acid is that of butyric acid substituted with a phenyl group at C-4 . The InChI code is1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) . Chemical Reactions Analysis
4-Phenoxybutyric acid has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using Lewis acid catalyst . New 1,3,4-thiadiazole compounds were synthesized through the cyclization reaction of 4-phenoxybutyric acid and N-phenylthiosemicarbazide derivatives with phosphorous oxychloride .Physical and Chemical Properties Analysis
4-Phenoxybutyric acid has a melting point of 63-65 degrees Celsius . and should be stored at 0-8 degrees Celsius .科学研究应用
蛋白质稳态维持
4-苯氧基丁酸,在临床上作为丁苯那用于治疗尿素循环障碍,在最近的研究中显示出其作为低分子量化学伴侣的特性。它有助于防止错误折叠的蛋白质聚集,并减轻内质网 (ER) 应激。内质网对于折叠膜或分泌所需的蛋白质至关重要,而无法维持内质网稳态会导致蛋白质错误折叠和随后的细胞病理。内质网中的错误折叠蛋白质会触发未折叠蛋白反应 (UPR),这是一种分子修复机制。4-苯氧基丁酸可能促进内质网中的蛋白质折叠,减弱 UPR 激活并可能减轻各种病理。这表明其在维持蛋白质稳态中的治疗潜力,而蛋白质稳态对于细胞健康和功能至关重要 (Kolb 等人,2015).
作用机制
Target of Action
4-Phenoxybutyric acid, also known as Phenylbutyric acid, is a fatty acid and a derivative of butyric acid . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Mode of Action
The primary mode of action of 4-Phenoxybutyric acid is through its role as a chemical chaperone . Chemical chaperones contribute to the post-transcriptional modification and folding of proteins in the endoplasmic reticulum (ER), inhibiting the unfolded protein response (UPR) and UPR-induced apoptosis . Sodium phenylbutyrate, a commonly used salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .
Biochemical Pathways
The main biochemical pathway affected by 4-Phenoxybutyric acid is the unfolded protein response (UPR) in the endoplasmic reticulum (ER) . The compound ameliorates unfolded proteins and suppresses their aggregation, resulting in protective effects against ER stress-induced neuronal cell death .
Pharmacokinetics
It is known that sodium phenylbutyrate, a salt of phenylbutyric acid, rapidly metabolizes to phenylacetate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Phenoxybutyric acid.
Result of Action
4-Phenoxybutyric acid has been shown to have a protective effect on neurons against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury . This effect may be achieved by inhibiting the IRE1 signaling-mediated UPR and ER stress .
Action Environment
The action environment of 4-Phenoxybutyric acid is primarily the endoplasmic reticulum (ER) of cells, where it acts as a chemical chaperone . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other compounds, the state of the ER, and the overall health of the cell.
安全和危害
When handling 4-Phenoxybutyric acid, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
4-Phenoxybutyric acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes and proteins, influencing their function and activity. One of the key interactions is with human serum albumin, where 4-Phenoxybutyric acid binds at fatty acid binding sites, inducing conformational changes in the protein . This binding is characterized by strong hydrogen bonding and salt bridge formation, which stabilizes the protein structure. Additionally, 4-Phenoxybutyric acid has been shown to interact with enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing metabolic pathways .
Cellular Effects
4-Phenoxybutyric acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cortical neurons, 4-Phenoxybutyric acid reduces oxygen-glucose deprivation/reoxygenation-induced injury by inhibiting endoplasmic reticulum stress and modulating the unfolded protein response . This compound also affects the expression of glucose-regulated protein 78 (GRP78) and other proteins involved in the inositol-requiring enzyme 1 (IRE1) pathway, thereby protecting cells from stress-induced apoptosis .
Molecular Mechanism
The molecular mechanism of 4-Phenoxybutyric acid involves its interaction with various biomolecules, leading to changes in their activity and function. At the molecular level, 4-Phenoxybutyric acid binds to specific sites on proteins, such as human serum albumin, inducing conformational changes that stabilize the protein structure . It also modulates the activity of enzymes involved in lipid metabolism by interacting with PPARs, influencing gene expression and metabolic pathways . Additionally, 4-Phenoxybutyric acid has been shown to inhibit endoplasmic reticulum stress by modulating the unfolded protein response, thereby protecting cells from stress-induced damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenoxybutyric acid have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-Phenoxybutyric acid remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of 4-Phenoxybutyric acid.
Dosage Effects in Animal Models
The effects of 4-Phenoxybutyric acid vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects on cellular function, such as reducing endoplasmic reticulum stress and modulating metabolic pathways . At high doses, 4-Phenoxybutyric acid can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and avoiding potential adverse effects.
Metabolic Pathways
4-Phenoxybutyric acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as PPARs, modulating their activity and influencing the expression of genes involved in lipid metabolism . This compound also affects amino acid metabolism by regulating the activity of enzymes involved in the biosynthesis and degradation of amino acids . These interactions highlight the role of 4-Phenoxybutyric acid in modulating metabolic flux and maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Phenoxybutyric acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by fatty acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 4-Phenoxybutyric acid binds to proteins such as human serum albumin, which helps in its distribution and localization within different cellular compartments . These transport and distribution mechanisms ensure the effective delivery of 4-Phenoxybutyric acid to its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Phenoxybutyric acid is influenced by its interactions with specific targeting signals and post-translational modifications. This compound is primarily localized in the endoplasmic reticulum, where it modulates the unfolded protein response and protects cells from stress-induced damage . Additionally, 4-Phenoxybutyric acid can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The subcellular localization of 4-Phenoxybutyric acid is crucial for its activity and function, as it ensures the compound is present at the sites where it can exert its biochemical effects.
属性
IUPAC Name |
4-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYVPFIBWVQZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959508 | |
| Record name | 4-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-58-8, 38669-42-0 | |
| Record name | 4-Phenoxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-phenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Phenoxybutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic pathways of 4-phenoxybutyric acid in fungal systems?
A1: Research indicates that Aspergillus niger metabolizes 4-phenoxybutyric acid through β-oxidation. [, ] The extent of this process is influenced by the position and number of substituents on the aromatic ring. Further studies investigated the metabolic fate of various substituted 4-phenoxybutyric acids, revealing the production of corresponding β-hydroxy acids as metabolic intermediates. []
Q2: How does the structure of 4-phenoxybutyric acid derivatives relate to their activity as steroid 5α-reductase inhibitors?
A2: Studies exploring 4-phenoxybutyric acid derivatives as potential steroid 5α-reductase inhibitors highlight key structure-activity relationships. [, ] The potency of these compounds is influenced by:
Q3: Can you provide an example of a potent 4-phenoxybutyric acid derivative identified as a steroid 5α-reductase inhibitor?
A3: A noteworthy compound emerging from this research is 4-[3-[5-benzyl-8-(2-methyl)propyl-10,11-dihydrodibenz[b,f]azepine-2-carboxamido]phenoxy]butyric acid. This derivative demonstrated significant inhibitory activity against rat type 2 5α-reductase at a concentration of 0.1 μM. [, ]
Q4: Beyond its potential as a steroid 5α-reductase inhibitor, are there other applications being investigated for 4-phenoxybutyric acid derivatives?
A4: Researchers are exploring the use of 4-phenoxybutyric acid as a building block for synthesizing various heterocyclic compounds with potential biological activities. For example, 1,3,4-thiadiazole compounds derived from 4-phenoxybutyric acid have been synthesized and are being evaluated for their antimicrobial properties. [] This highlights the versatility of this molecule as a scaffold for developing novel bioactive compounds.
Q5: What is a notable byproduct observed during the cyclization of 4-phenoxybutyric acid?
A5: During the cyclization of 4-phenoxybutyric acid using polyphosphoric acid in xylene, 5,6,8,9-tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis[1]benzoxepin has been identified as a significant byproduct. [] This finding emphasizes the importance of carefully controlling reaction conditions to optimize the yield of desired products and minimize the formation of unexpected byproducts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
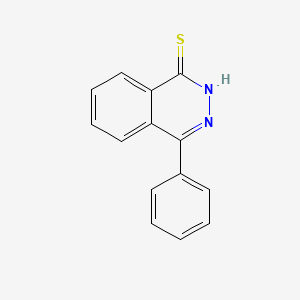
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)
